![molecular formula C7H11N3O2S B188271 Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride CAS No. 66870-47-1](/img/structure/B188271.png)
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride
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Overview
Description
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is a chemical compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate typically involves the reaction of ethyl bromoacetate with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiadiazine ring can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiadiazines, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom in the thiadiazine ring.
Scientific Research Applications
Chemistry
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions—including substitution, oxidation, and cyclization—makes it valuable in synthetic organic chemistry .
The compound has shown potential as an antiproliferative agent , inhibiting the growth of certain cancer cell lines. Research indicates that it can interact with molecular targets such as enzymes involved in cell proliferation pathways (e.g., EGFR and VEGFR-2) .
Medicinal Chemistry
Ongoing studies are exploring its potential as a multitargeted inhibitor for various enzymes and receptors associated with disease pathways. This includes its application in developing new treatments for cancer and other diseases .
Antimicrobial Properties
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate has also been investigated for its antimicrobial activity , showing effectiveness against several microbial strains .
Case Study 1: Antiproliferative Effects
A study published in a peer-reviewed journal demonstrated that Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate significantly inhibited the proliferation of specific cancer cell lines in vitro. The mechanism was linked to its capacity to inhibit key signaling pathways involved in cell growth .
Case Study 2: Antimicrobial Activity
In another research project, the compound was tested against various bacterial strains. Results indicated that it exhibited notable antimicrobial properties, suggesting its potential use in developing new antibiotics or antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like EGFR, BRAF V600E, and VEGFR-2, which are involved in cell proliferation and survival pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-amino-6H-1,3,4-thiadiazin-5-yl)acetate: This compound is similar but lacks the hydrochloride group.
1,3,4-Thiadiazine Derivatives: Other derivatives of thiadiazine with different substituents on the ring.
Uniqueness
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its potential as a multitargeted inhibitor also sets it apart from other similar compounds.
Biological Activity
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride (CAS Number: 1431970-04-5) is a compound belonging to the thiadiazine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytostatic applications. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C7H12ClN3O2S
- Molecular Weight : 237.707 g/mol
- Structure :
Biological Activity Overview
The biological activities of this compound are primarily linked to its interaction with various microbial strains and its potential as a pharmacological agent.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazine moiety exhibit significant antimicrobial properties. For instance:
- Bacterial Activity : Compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to lower values depending on the specific substitution patterns on the thiadiazole ring .
Compound Type | Target Bacteria | MIC (μg/mL) |
---|---|---|
Thiadiazole Derivative | Staphylococcus aureus | 32.6 |
Thiadiazole Derivative | Escherichia coli | 62.5 |
Thiadiazole Derivative | Pseudomonas aeruginosa | <50 |
Cytostatic Properties
The cytostatic properties of compounds related to the 2-amino-1,3,4-thiadiazole scaffold suggest potential applications in cancer therapy. The mechanism involves inhibiting cell proliferation through interference with metabolic pathways essential for tumor growth .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated a series of thiadiazole derivatives for their antibacterial and antifungal activities. The results indicated that certain modifications significantly enhanced activity against pathogens such as E. coli and Candida albicans, with some compounds outperforming standard antibiotics like fluconazole . -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited varying degrees of cytotoxicity depending on concentration and exposure time, suggesting a dose-dependent relationship .
The proposed mechanism of action involves the disruption of essential bacterial cell functions and interference with nucleic acid synthesis in target cells. The presence of the amino group in the structure enhances reactivity with biological targets, potentially leading to improved efficacy against resistant strains .
Properties
CAS No. |
66870-47-1 |
---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate |
InChI |
InChI=1S/C7H11N3O2S/c1-2-12-6(11)3-5-4-13-7(8)10-9-5/h2-4H2,1H3,(H2,8,10) |
InChI Key |
SKISAONJDMZROQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C(SC1)N.Cl |
Canonical SMILES |
CCOC(=O)CC1=NN=C(SC1)N |
Origin of Product |
United States |
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